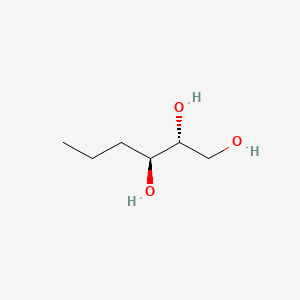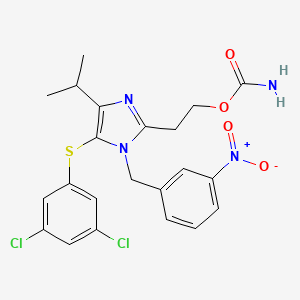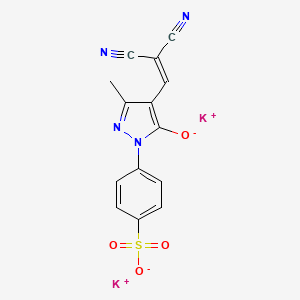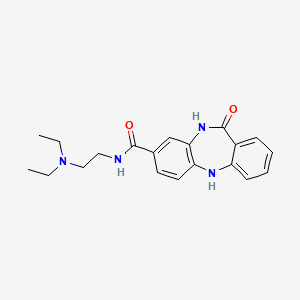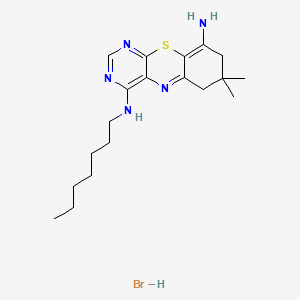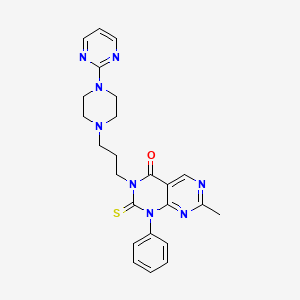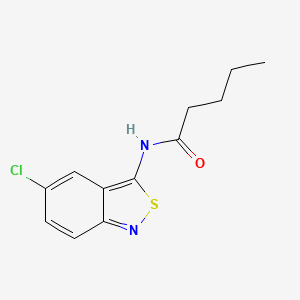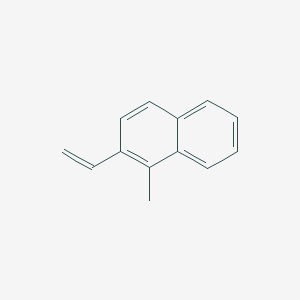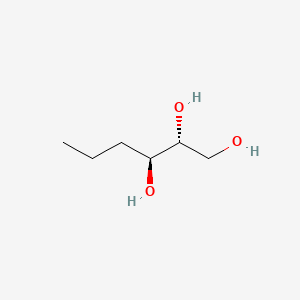
N-(5,11-Dihydro-5-methyl-10H-benzo(b,f)azepin-10-ylidene)methylammonium hydrogen oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate typically involves the reaction of 5,11-dihydro-5-methyl-10H-benzo[b,f]azepine with formaldehyde and subsequent treatment with oxalic acid. The reaction conditions often include:
Solvent: Common organic solvents such as dichloromethane or ethanol.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic catalysts like hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Batch or Continuous Processing: Depending on the required production volume.
Purification Steps: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Dibenz[b,f]azepine: A structurally related compound with similar aromatic and heterocyclic features.
10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine: Another related compound with a ketone functional group.
Uniqueness
N-(5,11-dihydro-5-methyl-10H-benzo[b,f]azepin-10-ylidene)methylammonium hydrogen oxalate is unique due to its specific structure and the presence of the oxalate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
94291-63-1 |
|---|---|
Molekularformel |
C18H18N2O4 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-hydroxy-2-oxoacetate;methyl-(11-methyl-6H-benzo[b][1]benzazepin-5-ylidene)azanium |
InChI |
InChI=1S/C16H16N2.C2H2O4/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16;3-1(4)2(5)6/h3-10H,11H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
VYJQZYMXXLBFJC-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]=C1CC2=CC=CC=C2N(C3=CC=CC=C13)C.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



